N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a complex organic compound characterized by its unique combination of functional groups, including a benzamide core, a furan ring, and an imidazole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications.
The synthesis of N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide typically involves several key steps:
These synthetic routes require careful control of reaction conditions to optimize yield and purity.
The molecular structure of N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide can be represented with its chemical formula . Key structural features include:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C16H15N3O2S/c1-11-5-6-14(21-11)10-18-15(20)12-3-2-4-13(9-12)19-8-7-17-16(19)22/h2-9H,10H2,1H3,(H,17,22)(H,18,20)
and its InChI Key is BJSCGNFLIVSNAU-UHFFFAOYSA-N
.
N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide can participate in various chemical reactions typical for compounds containing amide, furan, and imidazole functionalities:
These reactions are significant for modifying the compound's properties or synthesizing related derivatives.
The mechanism of action for N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors.
Understanding these interactions is crucial for exploring its potential therapeutic applications.
N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and potential applications.
N-[(5-methylfuran-2-y)methyl]-3-(2-sulfanyl-1H-imidazol -1-y)benzamide has several promising applications:
The compound's unique structure positions it as a valuable candidate for further research across multiple scientific domains.
Heterocyclic frameworks incorporating benzimidazole and imidazole represent privileged structures in medicinal chemistry due to their target versatility and broad-spectrum bioactivity. Benzimidazole scaffolds demonstrate intrinsic pharmacological significance across antiprotozoal, antiviral, antimicrobial, and anticancer domains, attributable to their ability to interact with critical biological targets like microtubules, DNA topoisomerases, and various kinase enzymes [1] [3]. The structural fusion of imidazole introduces additional hydrogen-bonding capabilities and metal-coordination properties, enhancing target engagement. For instance, 2-mercaptoimidazole-substituted benzimidazoles exhibit pronounced antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis, with IC₅₀ values ranging 18–45 µM—surpassing reference drugs like metronidazole [1]. Similarly, benzimidazole-acetylcholinesterase inhibitors (e.g., compound 1a) demonstrate nanomolar IC₅₀ values (8.63 µM against hAChE), highlighting therapeutic potential for neurodegenerative disorders [1].
Table 1: Pharmacological Activities of Representative Benzimidazole-Imidazole Hybrids
Compound | Activity | Key Metrics | Target Organism/Pathway |
---|---|---|---|
2-SH-Imidazole benzimidazoles | Antiprotozoal | IC₅₀ = 18–45 µM | Giardia intestinalis |
N-{2-[4-(1H-Benzimidazol-2-yl)phenoxy]ethyl}amines | AChE Inhibition | IC₅₀ = 8.63 µM (hAChE) | Acetylcholinesterase |
5(6)-Nitro-benzimidazoles | Antiviral | IC₅₀ = 5–6 µg/mL | Herpes Simplex Virus-1 (HSV-1) |
PC190723 benzothiazole analog | Antibacterial | MIC = 0.25 µg/mL | Staphylococcus aureus FtsZ |
The pharmacological profile of such hybrids stems from their bifunctional chemical architecture:
Multidrug-resistant (MDR) pathogens and malignancies necessitate innovative chemotherapeutic agents that bypass conventional resistance mechanisms. Gram-positive and Gram-negative pathogens develop resistance through efflux pumps, β-lactamase expression, and target-site mutations, rendering 60% of clinical antibiotics ineffective [1]. Similarly, glioblastomas evade standard therapies via overexpression of microRNA-21 and tubulin isoform switching [4] [8]. Benzimidazole-benzamide hybrids address these challenges through:
• Novel Target Engagement:
• Overcoming Efflux and Metabolic Resistance:
Rational drug design leverages heterocyclic plasticity to optimize pharmacokinetic profiles while evading resistance determinants. For instance, 3-methoxy benzamide derivatives with extended alkyl chains exhibit 100-fold improved activity against MDR S. aureus by enhancing membrane penetration [4].
N-[(5-Methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide (CAS: 1146289-98-6; MF: C₁₆H₁₅N₃O₂S; MW: 313.37 g/mol) exemplifies strategic hybridization of pharmacophoric elements from validated bioactive scaffolds [2] . Its design incorporates three key substructures:
• Benzamide Core:
• 2-Sulfanyl-1H-Imidazole:
• 5-Methylfuran Methyl Motif:
Table 2: Structural Features and Binding Interactions of Key Analogues
Structural Feature | Role in Target Engagement | Exemplar Compound |
---|---|---|
2-Sulfanyl-imidazole | Covalent bond with Cys residues | JNK-IN-8 (IC₅₀ < 1 nM) |
4-Substituted benzamide | π–π stacking with Phe/Trp | Sigma-1 ligand 7i (Kᵢ = 0.6 nM) |
Heteroaryl methyl linker | Hydrophobic pocket occupancy | Adenosine receptor ligand 5 (Kᵢ = 2.50 nM) |
Synthetic routes to such hybrids typically involve:
The integration of computational design (e.g., docking at S1R or JNK3 active sites) and in vitro phenotyping accelerates lead optimization. For instance, furan-imidazole variants show predicted ΔG values of −9.2 kcal/mol against A₂A adenosine receptors, suggesting high affinity .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: